molecular formula C20H31N3O4S B2728259 N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-61-1

N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2728259
CAS No.: 898449-61-1
M. Wt: 409.55
InChI Key: UXYKRDWTNUEUTC-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both an oxalamide group and a phenylsulfonyl-piperidine moiety suggests it may have unique biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-piperidone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

  • Alkylation: : The next step involves the alkylation of the piperidine intermediate with 2-bromoethylamine hydrobromide. This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Oxalamide Formation: : The final step is the formation of the oxalamide. This is achieved by reacting the alkylated piperidine with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically targets the isopentyl group, leading to the formation of carboxylic acids.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxalamide group to the corresponding amine.

  • Substitution: : The phenylsulfonyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly in targeting neurological pathways due to the piperidine moiety.

  • Biological Studies: : It can be used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

  • Pharmacology: : The compound may serve as a lead compound in the development of new pharmacological agents, especially those targeting specific receptors or enzymes.

  • Industrial Applications: : Its unique structure could make it useful in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to certain proteins, while the piperidine moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Similar in structure but with a carbamate group instead of an oxalamide.

    N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea group, which may alter its biological activity.

Uniqueness

N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of both an oxalamide and a phenylsulfonyl-piperidine moiety. This combination may confer distinct biochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-16(2)11-13-21-19(24)20(25)22-14-12-17-8-6-7-15-23(17)28(26,27)18-9-4-3-5-10-18/h3-5,9-10,16-17H,6-8,11-15H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYKRDWTNUEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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